molecular formula C14H23ClN4O B1424519 N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220029-30-0

N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424519
CAS No.: 1220029-30-0
M. Wt: 298.81 g/mol
InChI Key: KMBQZMJQUXUGRU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a high-purity chemical intermediate certified under ISO quality systems for advancing pharmaceutical discovery and development . This compound features a fused bicyclic structure combining pyrazole and tetrahydro-pyridine rings, a scaffold frequently explored in medicinal chemistry for its potential to interact with biological targets. The molecule's strategic substitution with cyclohexyl and methyl groups enhances its lipophilicity and influences its steric profile, making it a valuable scaffold for constructing novel bioactive molecules. Researchers utilize this intermediate in the synthesis of more complex compounds, leveraging its structure for probing neurological and metabolic pathways. Its primary research value lies in its role as a critical building block for creating targeted therapeutic candidates, supporting the development of new clinical entities. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O.ClH/c1-18(10-5-3-2-4-6-10)14(19)13-11-9-15-8-7-12(11)16-17-13;/h10,15H,2-9H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBQZMJQUXUGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a pyrazole derivative, followed by methylation and subsequent cyclization to form the desired pyrazolopyridine scaffold . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key analogs differ in the substituents on the carboxamide nitrogen and pyridine/pyrazole rings. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and target binding. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents (R₁, R₂) Key Features
Target Compound : N-Cyclohexyl-N-methyl-... C₁₄H₂₃ClN₄O 298.82 R₁ = Cyclohexyl, R₂ = Methyl Enhanced lipophilicity; potential for improved membrane permeability
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride C₉H₁₅ClN₄O 230.70 R₁ = Ethyl, R₂ = H Lower molecular weight; reduced steric hindrance
N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride C₁₂H₁₉ClN₄O 270.76 R₁ = Cyclopentyl, R₂ = H Moderate lipophilicity; smaller cycloalkyl group vs. cyclohexyl
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride C₁₄H₁₇ClN₄O 292.76 R₁ = p-Tolyl, R₂ = H Aromatic substituent; potential π-π stacking with target residues
N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride C₁₃H₂₃ClN₄O 286.81 R₁ = R₂ = Propyl Symmetric alkyl groups; increased hydrophobicity
N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride C₁₄H₁₇ClN₄O₂ 308.77 R₁ = 4-Methoxyphenyl, R₂ = H Electron-rich aryl group; enhanced hydrogen bonding potential

Hydrogen Bonding and Target Interactions

The target compound and its analogs exhibit distinct binding modes due to substituent variations:

  • Cyclohexyl-Methyl Combination (Target) : The cyclohexyl group provides hydrophobic interactions, while the methyl group minimizes steric clashes. This dual substitution balances lipophilicity and target compatibility, as seen in similar scaffolds binding to viral proteins .
  • Ethyl Substitution : The simpler ethyl group (C₉H₁₅ClN₄O) reduces molecular complexity but may weaken binding due to fewer van der Waals interactions .
  • Aromatic vs. Aliphatic Substituents :
    • p-Tolyl (C₁₄H₁₇ClN₄O) : Engages in π-π stacking with aromatic residues (e.g., histidine or phenylalanine) in protein targets .
    • 4-Methoxyphenyl (C₁₄H₁₇ClN₄O₂) : The methoxy group donates hydrogen bonds to polar residues (e.g., glutamine) .

Biological Activity

N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1220029-30-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex heterocyclic structure that contributes to its biological properties. The compound contains a pyrazolo[4,3-c]pyridine core which is known for its diverse pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
  • Antiviral Activity : Research indicates that derivatives of pyrazolo compounds exhibit antiviral properties against various viruses, including HIV and HCV. For instance, studies have shown that pyrazolecarboxamide hybrids can significantly inhibit viral replication at micromolar concentrations .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Concentration (µM) Effectiveness
Study 1Antiviral (HIV)3.98High therapeutic index
Study 2Antiviral (HCV)6.7Significant inhibition
Study 3Enzyme inhibition10Moderate inhibition
Study 4NeuroprotectionVarious dosesDose-dependent effect

Case Studies

  • Antiviral Efficacy : In a study focused on the antiviral properties of pyrazolo compounds, N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine demonstrated an EC50 value of 3.98 µM against HIV type-1 with a therapeutic index exceeding 105.25. This indicates a promising potential for clinical applications in antiviral therapies .
  • Neuroprotective Studies : Another investigation assessed the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could enhance neuronal survival and function under stress conditions induced by neurotoxins like MPTP .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, and how are yields optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using CDI in DMF) of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid with N-methylcyclohexylamine, followed by hydrochloride salt formation. Evidence from analogous syntheses shows yields ranging from 30–45% depending on substituents and reaction conditions . Optimization strategies include:

  • Temperature control : Reactions conducted at 0–5°C during acid activation reduce side-product formation.
  • Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures improves purity.
  • Example : For similar compounds, triethylamine is used to neutralize HCl, ensuring efficient coupling .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks for the cyclohexyl group (δ 1.2–2.2 ppm, multiplet), pyrazolo-pyridine protons (δ 2.5–3.5 ppm, multiplet), and carboxamide NH (δ 8.0–8.5 ppm, broad) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., ~350–400 Da).
  • Melting point analysis : Consistency with literature values (e.g., 84–143°C for related compounds) validates purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, triethylamine).
  • Waste disposal : Collect organic waste separately and treat with activated charcoal before incineration .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in pyrazolo-pyridine derivatives?

  • Methodological Answer :

  • Crystallography : Use SHELX software for structure solution and refinement. For example, SHELXL refines hydrogen bonding between the carboxamide group and solvent molecules .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., dipole moments) and compare with experimental data .

Q. What QSAR parameters govern the biological activity of pyrazolo-pyridine carboxamides, and how are contradictions in activity data addressed?

  • Methodological Answer :

  • Key parameters : Hydrophobicity (π), electronic effects (σ), and steric bulk (van der Waals volume) correlate with receptor binding. For example, increased π enhances membrane permeability but may reduce solubility .
  • Data contradictions : Cross-validate using:
  • Purity checks : HPLC (>98%) to rule out impurities affecting bioactivity .
  • Assay conditions : Standardize buffer pH and temperature to minimize variability .

Q. What strategies are employed to optimize pharmacokinetic properties (e.g., oral bioavailability) of pyrazolo-pyridine-based drug candidates?

  • Methodological Answer :

  • Scaffold rigidification : Cyclize the carboxamide linker (e.g., apixaban’s bicyclic system) to reduce metabolic hydrolysis .
  • P1/P4 modifications : Introduce p-methoxyphenyl (P1) or neutral heterocycles (P4) to balance potency and absorption .
  • In vivo testing : Monitor AUC and Cmax in rodent models to assess bioavailability improvements.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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